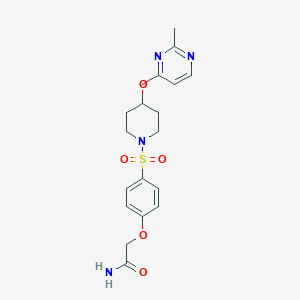
2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a phenoxy group . These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Further studies could explore its potential as a novel antimicrobial agent .
- The compound has been studied in the context of cancer treatment. For instance, it was identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating non-small cell lung cancer (NSCLC) . Investigating its mechanism of action and potential synergy with other drugs could be valuable.
Antimicrobial Activity
Cancer Research
Mécanisme D'action
Target of Action
The primary target of the compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby preventing the phosphorylation and activation of the downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway. Under normal conditions, ALK activation triggers several downstream pathways, including the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting ALK, the compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
Like other kinase inhibitors, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and eliminated through the feces and urine . The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .
Result of Action
The compound’s action results in the inhibition of ALK-positive tumor growth . By blocking the activity of ALK, the compound prevents the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis . This can lead to the shrinkage of tumors and potentially, the improvement of symptoms in cancer patients .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s solubility and absorption . Additionally, the presence of certain enzymes in the liver can influence the compound’s metabolism and elimination
Propriétés
IUPAC Name |
2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQYSBPHVKGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)

![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)
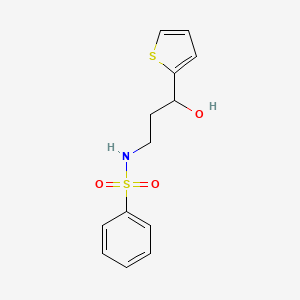
![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)
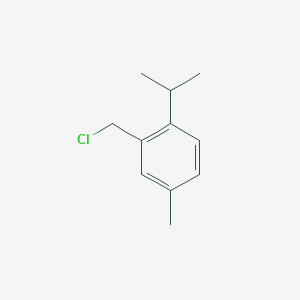

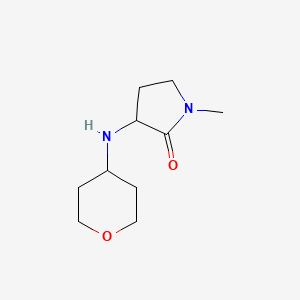
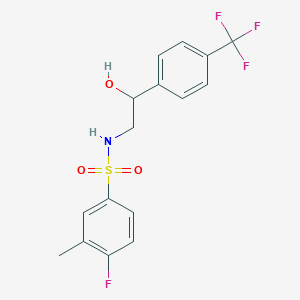
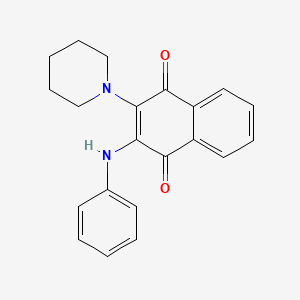
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)